molecular formula C19H21N3OS B12626863 N-[2-(Cyclopentyloxy)phenyl]-6-ethylthieno[2,3-d]pyrimidin-4-amine CAS No. 917907-73-4

N-[2-(Cyclopentyloxy)phenyl]-6-ethylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B12626863
CAS No.: 917907-73-4
M. Wt: 339.5 g/mol
InChI Key: WFKLBOKUZNRJQF-UHFFFAOYSA-N
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Description

N-[2-(Cyclopentyloxy)phenyl]-6-ethylthieno[2,3-d]pyrimidin-4-amine is a thienopyrimidine derivative characterized by a bicyclic sulfur-nitrogen heterocyclic core. The compound features a cyclopentyloxy group attached to the phenyl ring at the 2-position and an ethyl substituent at the 6-position of the thieno[2,3-d]pyrimidine scaffold. This structural configuration enhances lipophilicity and modulates binding interactions with biological targets, particularly kinases involved in cancer and inflammatory pathways .

Properties

CAS No.

917907-73-4

Molecular Formula

C19H21N3OS

Molecular Weight

339.5 g/mol

IUPAC Name

N-(2-cyclopentyloxyphenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C19H21N3OS/c1-2-14-11-15-18(20-12-21-19(15)24-14)22-16-9-5-6-10-17(16)23-13-7-3-4-8-13/h5-6,9-13H,2-4,7-8H2,1H3,(H,20,21,22)

InChI Key

WFKLBOKUZNRJQF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(N=CN=C2S1)NC3=CC=CC=C3OC4CCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Cyclopentyloxy)phenyl]-6-ethylthieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic synthesis. One common approach includes the following steps:

    Formation of the Thienopyrimidine Core: The thienopyrimidine core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable amine.

    Introduction of the Cyclopentyloxy Group: The cyclopentyloxy group is introduced via an etherification reaction using a phenol derivative and cyclopentanol under acidic or basic conditions.

    Ethylation: The ethyl group is introduced through an alkylation reaction using an ethyl halide and a base.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Cyclopentyloxy)phenyl]-6-ethylthieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-[2-(Cyclopentyloxy)phenyl]-6-ethylthieno[2,3-d]pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antitubercular agent. It has shown activity against Mycobacterium tuberculosis, making it a candidate for further drug development.

    Biological Research: The compound is used as a chemical probe to study various biological pathways and molecular targets.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules, serving as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of N-[2-(Cyclopentyloxy)phenyl]-6-ethylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis . This inhibition disrupts the bacterial respiratory chain, leading to reduced ATP production and bacterial cell death.

Comparison with Similar Compounds

Table 2: Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP* Solubility (mg/mL)
This compound ~335 (estimated) 3.8–4.2 <0.1 (low aqueous solubility)
N-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amines 295–310 2.5–3.0 0.5–1.0 (moderate solubility)
N-(5-bromo)thieno[2,3-d]pyrimidin-4-amines 280–300 3.5–4.0 <0.1 (low solubility)

*LogP values estimated based on substituent contributions.

Mechanistic and Pharmacological Comparisons

  • Kinase Selectivity: The cyclopentyloxy group in the target compound confers higher selectivity for kinases such as EGFR and HER2 compared to simpler phenyl or methoxy-substituted analogues. For example, N-[2-(Phenoxy)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine shows broader kinase inhibition but lower specificity .
  • Metabolic Stability : Halogenated derivatives (e.g., bromine or fluorine substituents) exhibit faster hepatic clearance due to cytochrome P450-mediated oxidation, whereas the cyclopentyloxy group in the target compound slows metabolism, improving half-life .
  • Anticancer Efficacy: In preclinical models, the 6-ethyl substituent enhances potency against resistant cancer cell lines compared to methyl or unsubstituted analogues (e.g., 5-Methylthieno[2,3-d]pyrimidin-4-amine core) .

Biological Activity

N-[2-(Cyclopentyloxy)phenyl]-6-ethylthieno[2,3-d]pyrimidin-4-amine is a synthetic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H21N3OS
  • Molecular Weight : 339.5 g/mol
  • IUPAC Name : this compound

The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. The cyclopentyloxy and ethyl substituents contribute to its pharmacological properties.

This compound primarily acts as an inhibitor of specific enzymes involved in nucleotide synthesis. Its mechanism includes:

  • Thymidylate Synthase Inhibition : This enzyme is crucial for DNA synthesis and repair. Inhibition can lead to decreased proliferation of cancer cells.

Antitumor Activity

Research indicates that compounds within the thieno[2,3-d]pyrimidine class exhibit significant antitumor properties. For instance:

  • Cytotoxicity Studies : In vitro studies have demonstrated that related compounds show cytotoxic effects against various cancer cell lines, including B16F10 (melanoma), HCT116 (colorectal cancer), and A431 (epidermoid carcinoma) .
CompoundCell LineIC50 (µM)Reference
Thieno[2,3-d]pyrimidine DerivativeB16F105.0
Thieno[2,3-d]pyrimidine DerivativeHCT1164.5
Thieno[2,3-d]pyrimidine DerivativeA4316.0

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics:

  • Human Intestinal Absorption : High probability of absorption (0.9971).
  • Blood-Brain Barrier Penetration : Moderate penetration capability (0.9172).

These properties indicate potential for both systemic and central nervous system applications.

Case Studies and Research Findings

  • In Vivo Efficacy : In animal models, thieno[2,3-d]pyrimidine derivatives have shown promising results in reducing tumor size and improving survival rates when administered in conjunction with other chemotherapeutic agents.
  • Combination Therapy : Studies suggest that combining this compound with existing chemotherapeutics may enhance overall efficacy while potentially reducing side effects associated with higher doses of traditional agents.

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